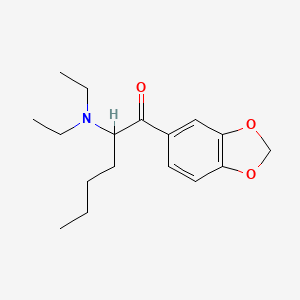

N,N-diethyl Hexylone (hydrochloride)

Description

N,N-Diethyl Hexylone (hydrochloride) is a synthetic cathinone derivative with the molecular formula C₁₇H₂₅NO₃·HCl and a molecular weight of 327.9 g/mol. It is characterized by a benzodioxol-substituted hexanone backbone and a diethylamino group (1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone) . This compound is supplied as a crystalline solid with ≥98% purity and is stable for ≥5 years when stored at -20°C. Its UV/Vis absorption maxima at 237, 285, and 324 nm facilitate identification in forensic and research settings .

Classified as a research chemical, it is explicitly labeled for non-human use due to its hazardous nature, requiring strict adherence to safety protocols .

Properties

CAS No. |

802286-84-6 |

|---|---|

Molecular Formula |

C17H25NO3 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(diethylamino)hexan-1-one |

InChI |

InChI=1S/C17H25NO3/c1-4-7-8-14(18(5-2)6-3)17(19)13-9-10-15-16(11-13)21-12-20-15/h9-11,14H,4-8,12H2,1-3H3 |

InChI Key |

URGFGORVLINAOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl Hexylone (hydrochloride) typically involves the reaction of 1-(1,3-benzodioxol-5-yl)-2-bromopropane with diethylamine under controlled conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of N,N-diethyl Hexylone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for research purposes .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl Hexylone (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl Hexylone (hydrochloride) is widely used in scientific research, particularly in the fields of:

Chemistry: As an analytical reference standard for mass spectrometry and chromatography.

Biology: Studied for its effects on biological systems, particularly its stimulant properties.

Medicine: Investigated for potential therapeutic applications and its pharmacological profile.

Industry: Used in the development of new analytical methods and forensic toxicology.

Mechanism of Action

The mechanism of action of N,N-diethyl Hexylone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved through the inhibition of their reuptake, leading to increased synaptic concentrations and enhanced neurotransmission .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Groups: N,N-Diethyl Hexylone features a diethylamino group and a benzodioxol ring, enhancing its lipophilicity and UV detection profile . N-Propyl Hexylone substitutes the diethyl group with a propyl chain, reducing molecular weight (313.8 vs. N-Ethyl Hexylone has a single ethyl group, resulting in a lower molecular weight (~299.5 g/mol) and a reported shorter duration of action compared to amphetamines . N,N-Diethyl Hexedrone lacks the benzodioxol ring, instead retaining a simpler hexanone structure, which may reduce its serotonergic activity compared to hexylone derivatives .

Pharmacological and Forensic Relevance: N,N-Diethyl hexylone and N-propyl hexylone are primarily used in forensic toxicology due to their distinct UV/Vis spectra and mass fragmentation patterns . N-Ethyl hexylone was identified with a library match score of 100 in TOF-MS analysis, underscoring its detectability in seized materials . However, its description as a "THC analog" in one study remains controversial, as cathinones typically act as stimulants rather than cannabinoid receptor agonists . N,N-Diethyl hexedrone is associated with stimulant-like effects and adverse outcomes, including fatalities, but lacks the benzodioxol moiety linked to hallucinogenic properties in other cathinones .

All hexylone derivatives require -20°C storage to maintain stability, whereas solubility data (e.g., N-propyl hexylone’s solubility in DMSO) inform solvent selection for analytical workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.